6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
“6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid” is a chemical compound with the CAS Number: 445260-21-9 . It has a molecular weight of 287.32 . The IUPAC name for this compound is 6-[(4-acetylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid . The compound is used for research and development .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17NO4/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16(20)21/h2-3,6-9,13-14H,4-5H2,1H3,(H,17,19)(H,20,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis
The compound has a molecular weight of 287.32 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Synthesis and Transformations
Research has demonstrated methods for synthesizing and transforming cyclohexene derivatives, offering foundational knowledge for understanding and utilizing 6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid in scientific contexts. For instance, the Curtius rearrangement of cyclohex-3-ene carboxylic acid has been described, achieving synthesis of ethyl, t-butyl, or benzyl N-(1-cyclohex-3-enyl)carbamates in good chemical yields, leading to useful cyclohexylamino building blocks through iodination, epoxidation, and ring epoxide opening (Gómez-Sánchez & Marco-Contelles, 2005).
Functionalized Cycloalkene Synthesis
Another study highlights the diastereoselective synthesis of a functionalized cyclohexene skeleton, utilizing L-serine as a starting material and employing ring-closing metathesis as a key step. This approach underscores the versatility and potential of cyclohexene derivatives for various scientific applications (Cong & Yao, 2006).
Chemical Reactivity and Inhibition Studies
Further research explores the reactivity of cyclohexene analogues, investigating their potential as inhibitors and their interactions with biological targets. For example, cyclohexene analogues of gamma-aminobutyric acid have been studied for their ability to inactivate and inhibit gamma-aminobutyric acid aminotransferase, revealing insights into their binding orientations and inhibitory properties (Choi & Silverman, 2002).
Photoremovable Protecting Groups
In organic synthesis and biochemistry, cyclohexene derivatives have been examined as photoremovable protecting groups for carboxylic acids, demonstrating their utility in the controlled release of active compounds upon irradiation, which could have implications for the design of caged compounds (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Novel Intramolecular Cyclization
The anodic oxidation of enol acetates has been explored, leading to novel intramolecular cyclization products, such as cyclohexenyl ketones, through electrophilic attack. This research provides a pathway for synthesizing structurally complex cyclohexene derivatives, contributing to the development of new synthetic methodologies (Shono, Nishiguchi, Kashimura, & Okawa, 1978).
Safety and Hazards
Properties
IUPAC Name |
6-[(4-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16(20)21/h2-3,6-9,13-14H,4-5H2,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXCELORZFJXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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